molecular formula C8H11ClN2 B1321396 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride CAS No. 1187830-51-8

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride

Cat. No.: B1321396
CAS No.: 1187830-51-8
M. Wt: 170.64 g/mol
InChI Key: VYSZQJUFJGTSCJ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms. It is known for its pharmacological activities and has been studied for various applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit HIV-1 integrase by binding to the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site . This interaction promotes aberrant multimerization of the integrase enzyme, thereby inhibiting HIV-1 replication. Additionally, this compound has been studied for its anticancer properties, where it interacts with various cancer cell lines and inhibits their growth .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of poly ADP-ribose polymerase (PARP), leading to a decrease in NAD+ levels and subsequently reducing intracellular ATP levels . This reduction can result in cell dysfunction and cell death through a necrotic pathway. Furthermore, its anticancer activity is linked to its ability to inhibit the receptor tyrosine kinase mesenchymal epithelial transition (MET) factor in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, its interaction with HIV-1 integrase at the LEDGF/p75-binding site promotes enzyme multimerization, thereby inhibiting viral replication . Additionally, its inhibition of PARP activity results in decreased NAD+ and ATP levels, affecting cellular energy metabolism .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. It has been found to be stable at room temperature, with a purity of 95% . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound leads to sustained inhibition of target enzymes and pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs . Threshold effects have been identified, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibition of PARP affects the metabolic flux of NAD+ and ATP, leading to altered metabolite levels . Additionally, its interaction with HIV-1 integrase influences the viral replication cycle, impacting the overall metabolic state of infected cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules, affecting its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects . This localization is essential for its role in inhibiting enzymes like HIV-1 integrase and PARP, as well as its anticancer properties .

Preparation Methods

The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine with hydrochloric acid can yield the hydrochloride salt . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted naphthyridines, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

Comparison with Similar Compounds

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific pharmacological activities and its potential as a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c1-2-7-6-9-5-3-8(7)10-4-1;/h1-2,4,9H,3,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSZQJUFJGTSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617111
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124458-32-8, 1187830-51-8
Record name 1,6-Naphthyridine, 5,6,7,8-tetrahydro-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124458-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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